![molecular formula C20H23NO B6121707 N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide](/img/structure/B6121707.png)
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a transmembrane protein that regulates the intracellular pH of cells. EIPA has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
EIPA exerts its effects through its selective inhibition of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 is a transmembrane protein that regulates the intracellular pH of cells by exchanging Na+ ions for H+ ions across the plasma membrane. Inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 by EIPA leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, EIPA has been shown to inhibit cell proliferation, induce apoptosis, and reduce the invasiveness and metastasis of cancer cells. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy, improve cardiac function, and reduce oxidative stress. In neuronal cells, EIPA has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform, which allows for specific targeting of this protein. EIPA is also relatively stable and has a long half-life, which allows for prolonged inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1. However, EIPA also has some limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for research on EIPA. One potential area of research is the development of more selective and potent N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 in various diseases and the potential for targeting this protein for therapeutic purposes. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects and could be explored further.
Synthesemethoden
EIPA can be synthesized through a multistep process that involves the reaction of N-ethyl-3-aminopropionitrile with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with N-phenylacrylamide. The final product is then purified through column chromatography to obtain pure EIPA.
Wissenschaftliche Forschungsanwendungen
EIPA has been extensively studied for its potential applications in various scientific research fields. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. In cardiovascular disease, EIPA has been studied for its potential to reduce cardiac hypertrophy and improve cardiac function. In neurodegenerative disorders, EIPA has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
(E)-N-ethyl-N-phenyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-4-21(19-8-6-5-7-9-19)20(22)15-12-17-10-13-18(14-11-17)16(2)3/h5-16H,4H2,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNXNICPFDQOPY-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.